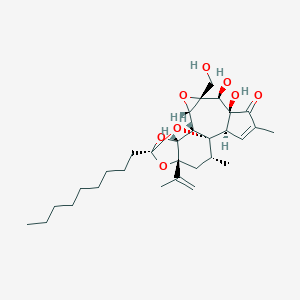
Hexadecylbenzene
概要
説明
Hexadecylbenzene, also known as 1-Phenylhexadecane, is an organic compound with the molecular formula C22H38. It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring. This compound is known for its applications in various industrial processes, particularly in the production of surfactants and lubricants.
作用機序
Target of Action
Hexadecylbenzene, also known as 1-phenylhexadecane , is primarily used in the production of surfactants, specifically this compound sulfonic acid (HBSA) . The primary targets of this compound are oil and water interfaces, where it acts as a surfactant to reduce surface tension .
Mode of Action
This compound interacts with its targets by reducing the oil-water interface tension . This is achieved through the process of sulfonation, where this compound is converted into this compound sulfonic acid (HBSA) . This sulfonic acid can then be used to synthesize sodium this compound sulfonate (SHBS), which is known to effectively reduce the surface tension of liquids in alkaline environments .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the sulfonation process . This process involves the reaction of this compound with sulfur trioxide to produce this compound sulfonic acid (HBSA) . This sulfonic acid is then neutralized with sodium hydroxide to produce sodium this compound sulfonate (SHBS) . SHBS is a surfactant that can reduce the surface tension of liquids in alkaline environments .
Pharmacokinetics
The continuous sulfonation process significantly enhances the production and efficiency, even with a considerably short residence time in the reactor .
Result of Action
The result of this compound’s action is the production of surfactants that can reduce the oil-water interface tension . These surfactants are extensively used as oil-displacing agents during tertiary oil recovery . They are also used in industrial washing due to their good foam stability and detergency .
Action Environment
The action of this compound is influenced by various environmental factors. The sulfonation reaction of this compound is temperature-sensitive and requires good thermal control . Moreover, the reaction is highly exothermic, and uneven heat distribution within the reactor can lead to the formation of undesirable by-products .
生化学分析
Biochemical Properties
Hexadecylbenzene interacts with various biomolecules in its biochemical reactions. It is primarily processed by β-oxidation, a metabolic pathway that breaks down the alkyl side chain of the compound
Cellular Effects
It has been found to be involved in the synthesis of this compound sulfonic acid (HBSA), which is known to effectively reduce the surface tension of liquids in alkaline environments . This suggests that this compound may influence cell function by altering the physical properties of the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into this compound sulfonic acid (HBSA) through a process of sulfonation . This process involves the use of a sulfonating agent on this compound, leading to the formation of HBSA . The exact details of this mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been synthesized in a continuous stirred-tank microreactor using a continuous method . The continuous sulfonation process significantly enhanced the production and efficiency in the case of a considerably short residence time (10s) in the reactor, without the need for aging
Metabolic Pathways
This compound is involved in the metabolic pathway of β-oxidation This pathway breaks down the alkyl side chain of this compound, leading to the formation of various intermediate compounds
準備方法
Synthetic Routes and Reaction Conditions: Hexadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to enhance efficiency and yield. The process involves the continuous addition of reactants and catalysts, maintaining optimal reaction conditions such as temperature and pressure to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions: Hexadecylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce hexadecylbenzoic acid using oxidizing agents such as potassium permanganate.
Sulfonation: this compound can be sulfonated using sulfur trioxide to produce this compound sulfonic acid, which is a key intermediate in the production of surfactants.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Sulfonation: Sulfur trioxide in a continuous stirred-tank microreactor.
Major Products:
Hexadecylbenzoic acid: from oxidation.
This compound sulfonic acid: from sulfonation.
科学的研究の応用
Hexadecylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of surfactants and lubricants.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of high-end lubricants and as an oil-displacing agent in enhanced oil recovery processes.
類似化合物との比較
Dodecylbenzene: Similar structure but with a shorter alkyl chain.
Octadecylbenzene: Similar structure but with a longer alkyl chain.
Nonylphenol: Contains a phenol group instead of a benzene ring.
Uniqueness: Hexadecylbenzene is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring surface-active agents, such as surfactants and lubricants.
特性
IUPAC Name |
hexadecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLTFPCJRGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061707 | |
| Record name | Hexadecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-09-2 | |
| Record name | Hexadecylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, hexadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HL93NE0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)








![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)




